molecular formula C17H22N4O2 B5531780 (4S*)-3,3,4-trimethyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-ol

(4S*)-3,3,4-trimethyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-ol

Cat. No. B5531780
M. Wt: 314.4 g/mol
InChI Key: GPXAGFCDQCTFTM-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those bearing triazole rings, typically involves multi-step processes that may include etherification, hydrazonation, cyclization, and reduction. An example includes the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process, yielding a product characterized by 1H NMR and ESI-MS/MS (Q. Zhang et al., 2019). Similarly, derivatives of 1,2,4-triazoles have been synthesized from amidoxime using carbonyl diimidazole (CDI) and K2CO3, showing antifungal activity in vitro (J. Sangshetti & D. Shinde, 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals their conformational preferences and interactions. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized through a one-pot reaction, was determined using X-ray crystallography. This analysis showed the presence of hydrogen-bonded dimers and C-H...π interactions, highlighting the significance of molecular geometry in stabilizing the structure (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have shown significant antifungal activities, indicating the impact of triazole and piperidine rings on biological activity (J. Sangshetti & D. Shinde, 2011).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. X-ray crystallography studies provide insights into the crystalline solid state of these compounds, revealing the presence of C-H...O, C-H...π, and π...π intermolecular interactions that contribute to molecular packing and stability (S. Fatma et al., 2017).

Chemical Properties Analysis

The chemical properties of “(4S*)-3,3,4-trimethyl-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-ol” derivatives are characterized by their reactivity, stability, and interaction with biological molecules. Studies on similar compounds have explored their potential as antifungal agents, highlighting the role of the triazole ring in enhancing biological activity (J. Sangshetti & D. Shinde, 2011).

properties

IUPAC Name

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-16(2)12-20(10-9-17(16,3)23)15(22)14-11-21(19-18-14)13-7-5-4-6-8-13/h4-8,11,23H,9-10,12H2,1-3H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXAGFCDQCTFTM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)C2=CN(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)C2=CN(N=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone

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